molecular formula C7H5NaO5S B8053575 sodium;3-formyl-4-hydroxybenzenesulfonate

sodium;3-formyl-4-hydroxybenzenesulfonate

Cat. No.: B8053575
M. Wt: 224.17 g/mol
InChI Key: SNPXAEMDIJSTBY-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzoyl chloride and 2-(1,2,4-triazol-1-yl)aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 2,5-difluorobenzoyl chloride is added dropwise to a solution of 2-(1,2,4-triazol-1-yl)aniline and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Automation and optimization of reaction conditions, such as temperature control and solvent recycling, would be implemented to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the triazole ring.

    Coupling Reactions: The amide group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various nucleophiles replacing the fluorine atoms.

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring or the amide group.

Scientific Research Applications

2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability by forming strong interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide: Similar structure but with fluorine atoms at different positions.

    2,5-Difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide is unique due to the specific positioning of the fluorine atoms and the triazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

sodium;3-formyl-4-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPXAEMDIJSTBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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